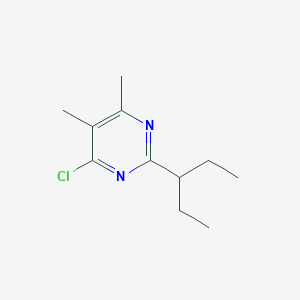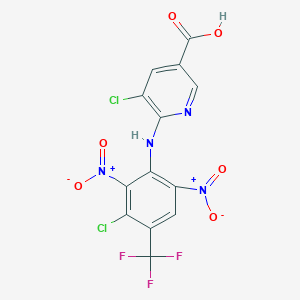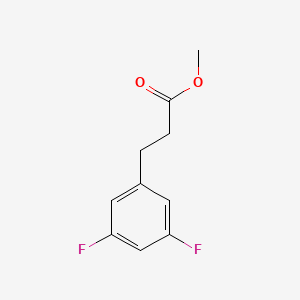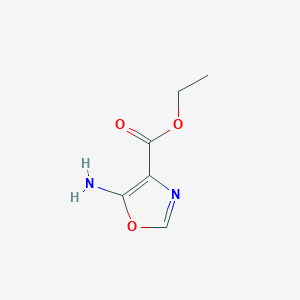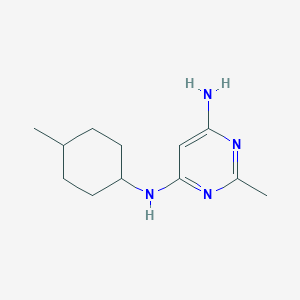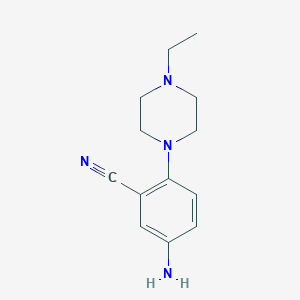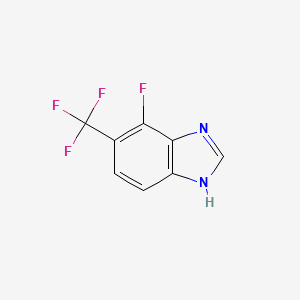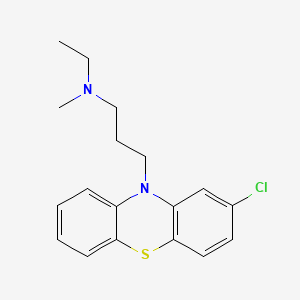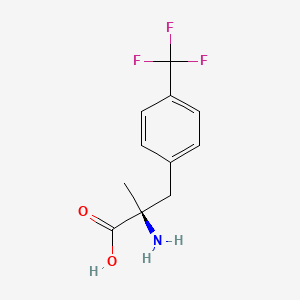
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate is an organic compound with the molecular formula C23H28O8 It is characterized by the presence of two 3,4-dihydroxyphenyl groups attached to a heptane backbone, with acetoxy groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzaldehyde and heptane-3,5-dione.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with heptane-3,5-dione in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
Acetylation: The intermediate compound is then acetylated using acetic anhydride and a base, such as pyridine, to introduce the acetoxy groups at the 3 and 5 positions of the heptane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it of interest in studies related to oxidative stress and cellular protection.
Industry: Used in the development of materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms from the hydroxyl groups, neutralizing free radicals and preventing oxidative damage. Additionally, the acetoxy groups may facilitate interactions with specific proteins, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Bis(3,4-dimethoxyphenyl)heptane-3,5-diyl diacetate: Similar structure but with methoxy groups instead of hydroxyl groups.
1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione: Contains methoxy groups and a ketone functional group.
Uniqueness
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate is unique due to the presence of both hydroxyl and acetoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for scientific research.
Propiedades
Fórmula molecular |
C23H28O8 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
[(3S,5S)-5-acetyloxy-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl] acetate |
InChI |
InChI=1S/C23H28O8/c1-14(24)30-18(7-3-16-5-9-20(26)22(28)11-16)13-19(31-15(2)25)8-4-17-6-10-21(27)23(29)12-17/h5-6,9-12,18-19,26-29H,3-4,7-8,13H2,1-2H3/t18-,19-/m0/s1 |
Clave InChI |
BWSFBLYFHGZBRQ-OALUTQOASA-N |
SMILES isomérico |
CC(=O)O[C@@H](CCC1=CC(=C(C=C1)O)O)C[C@H](CCC2=CC(=C(C=C2)O)O)OC(=O)C |
SMILES canónico |
CC(=O)OC(CCC1=CC(=C(C=C1)O)O)CC(CCC2=CC(=C(C=C2)O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


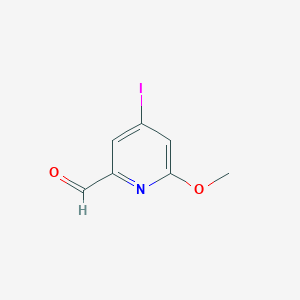
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
